1-Chloro-2-isocyanato-2-methyl-propane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

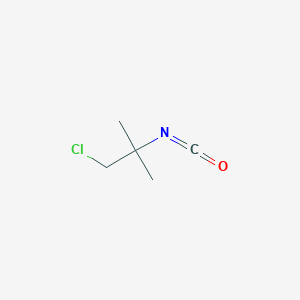

1-Chloro-2-isocyanato-2-methylpropane is a chemical compound with the CAS Number: 10146-81-3 . It has a molecular weight of 133.58 and its IUPAC name is 1-chloro-2-isocyanato-2-methylpropane .

Molecular Structure Analysis

The InChI code for 1-Chloro-2-isocyanato-2-methyl-propane is 1S/C5H8ClNO/c1-5(2,3-6)7-4-8/h3H2,1-2H3 . The InChI key is PGYDISKBIVRYOH-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Chemical Reactions

1-Chloro-2-isocyanato-2-methyl-propane serves as a precursor in various chemical syntheses, demonstrating its versatility in organic chemistry. For instance, it has been involved in the process of synthesizing 1-chloro-2-methyl-propane, showcasing its utility in creating chlorinated hydrocarbons which have broad applications in industrial chemistry and materials science (Hao Jin-ku, 2000).

Polymer Science

In polymer science, this compound is used in the development of novel materials. A notable application is in the creation of crosslinked polyurethanes with potential as shape-memory materials. These materials are synthesized using three-arm network junctions provided by 1,1,1-trimethylol propane with an isocyanate group on each arm, showcasing the use of isocyanato compounds in advanced material design (C. Buckley, C. Prisăcariu, & A. Caraculacu, 2007).

Catalysis and Reaction Mechanisms

Research into catalytic processes and reaction mechanisms often involves this compound. For example, the study of oxidative dehydrogenation of propane on vanadium oxide catalysts provides insights into kinetic isotopic effects, illustrating the role of C–H bond dissociation in catalytic reactions. This underscores the importance of understanding the reactivity of chloro- and isocyanato- compounds in catalytic contexts (Kaidong Chen, E. Iglesia, & A. Bell, 2000).

Safety and Hazards

properties

IUPAC Name |

1-chloro-2-isocyanato-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-5(2,3-6)7-4-8/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYDISKBIVRYOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-adamantyl)ethylcarbamothioyl]adamantane-1-carboxamide](/img/structure/B2728939.png)

![N1-(4-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2728945.png)

![3-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2728946.png)

![2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2728949.png)

![(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2728952.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2728953.png)

![N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2728955.png)